Antiproliferative Agent: 1-(2-hydroxyethyl)-3, 5, 7-triaza-1-azoniatricyclo [3.3.1.1(3,7)]decane; bromide (Y11), a small molecule structurally similar to 1-cyclohexyl-3-(2-hydroxyethyl)urea, has shown promising results as an antiproliferative agent by inhibiting focal adhesion kinase (FAK). Y11 effectively reduced FAK autophosphorylation, leading to decreased viability and clonogenicity of colon and breast cancer cells in vitro and reduced tumor growth in vivo. []
Drug Delivery: Derivatives of 2-hydroxyethyl methacrylate (HEMA) grafted onto carboxymethyl guar gum, a compound structurally similar to 1-cyclohexyl-3-(2-hydroxyethyl)urea, have been successfully incorporated into transdermal devices for sustained drug delivery. These devices demonstrated sustained release of diclofenac sodium, suggesting their potential for controlled drug administration. []
Biomaterial Modification: Poly(lactic acid) (PLA) hemodialysis membranes blended with poly(lactic acid)-block-poly(2-hydroxyethyl methacrylate) (PLA-PHEMA) copolymers, similar to 1-cyclohexyl-3-(2-hydroxyethyl)urea, exhibited enhanced antifouling and hemocompatibility properties. This modification significantly improved the performance of PLA-based membranes for potential hemodialysis applications. []
Synthesis of N-heterocyclic Carbenes: While not directly utilized, 1-cyclohexyl-3-(2-hydroxyethyl)urea shares structural similarities with N-heterocyclic carbene (NHC) precursors. These NHCs, when complexed with silver halides, have demonstrated significant catalytic activity in the three-component reaction of aldehydes, amines, and alkynes. []
CAS No.: 507-60-8
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: 1228259-70-8
CAS No.: 169327-82-6